An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-N-methyl-1H-indol-6-amine
An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-N-methyl-1H-indol-6-amine
Abstract: Indole derivatives are a critical structural class in medicinal chemistry, forming the backbone of numerous pharmaceuticals and bioactive natural products.[1][2] This guide provides a comprehensive technical overview of the chemical properties, predicted spectroscopic characteristics, and potential reactivity of 2-methoxy-N-methyl-1H-indol-6-amine. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document leverages established principles of indole chemistry and draws upon data from structurally analogous compounds to construct a predictive but scientifically rigorous profile. This whitepaper is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced behavior of methoxy- and amino-substituted indole scaffolds.
Introduction: The Strategic Importance of Substituted Indoles
The indole nucleus is a privileged scaffold, renowned for its ability to interact with a wide array of biological targets.[1] Its electron-rich nature makes it a versatile platform for chemical modification. The introduction of substituents, such as methoxy (-OCH₃) and amino (-NHR) groups, profoundly alters the electronic landscape of the indole ring system, thereby modulating its reactivity and biological activity.[1] Methoxy groups, acting as strong electron-donating groups, enhance the nucleophilicity of the indole core and are found in many neuroactive compounds.[1][2] Similarly, an amino group on the benzene portion of the indole can serve as a key interaction point with biological receptors and a handle for further chemical elaboration.
This guide focuses on the specific, yet sparsely documented, molecule 2-methoxy-N-methyl-1H-indol-6-amine . By dissecting its structural components, we can forecast its chemical behavior, providing a foundational understanding for future research and synthesis efforts.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in understanding a molecule is to analyze its structure and predict its fundamental properties.
Caption: A proposed synthetic workflow for the target compound.
Experimental Protocol: Hypothetical Synthesis
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Step 1: N-Methylation of Starting Aniline: A suitably protected 4-methoxy-nitroaniline derivative would be subjected to reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride to install the N-methyl group.
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Step 2: Indole Ring Formation: A Bischler-type synthesis could be employed. The N-methylated aniline would be reacted with an α-haloketone, such as 2-bromo-1,1-dimethoxyethane, which serves as a synthon for α-bromoacetaldehyde, to construct the indole ring.
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Step 3: Reduction of the Nitro Group: The nitro group on the resulting indole intermediate would be reduced to the primary amine. Standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or reduction with tin(II) chloride (SnCl₂) in ethanol, would be effective. 4[3]. Step 4: Purification: The final product would be purified using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The structure would then be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results to the predicted values.
Potential Biological and Pharmacological Relevance
While no specific biological activity has been reported for 2-methoxy-N-methyl-1H-indol-6-amine, its structural motifs are present in numerous bioactive molecules.
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Neuroscience: Many 5- and 6-methoxyindole derivatives are analogues of serotonin and melatonin and show affinity for various serotonin (5-HT) and melatonin receptors. T[2]his suggests potential applications in modulating serotonergic or melatonergic pathways for conditions like depression, anxiety, or sleep disorders.
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Anticancer Activity: The indole scaffold is a common feature in compounds designed as kinase inhibitors and antitumor agents. T[1][4]he specific substitution pattern may confer unique selectivity and potency against various cancer cell lines.
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Antioxidant Properties: Methoxy-substituted phenols and related aromatic compounds can exhibit significant antioxidant and radical-scavenging activity. T[5]his property could be relevant in conditions associated with oxidative stress.
Safety and Handling
As there is no specific Safety Data Sheet (SDS) for this compound, handling procedures should be based on those for analogous hazardous chemicals.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety goggles with side-shields. *[6] Ventilation: All handling should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors. *[6] Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C. *[6] Fire Safety: Use water spray, dry chemical, foam, or carbon dioxide fire extinguishers. *[6] First Aid:
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Skin Contact: Wash off immediately with plenty of soap and water. [7] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [8] * Inhalation: Move the person to fresh air. [8] * Ingestion: Rinse mouth. Do NOT induce vomiting. [8] In all cases of exposure, seek immediate medical attention.
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Conclusion
2-methoxy-N-methyl-1H-indol-6-amine represents an intriguing yet underexplored molecule at the intersection of several important classes of substituted indoles. Based on a thorough analysis of its constituent functional groups, it is predicted to be a highly reactive, electron-rich aromatic system with distinct spectroscopic signatures. Its structural similarity to known bioactive compounds suggests it may be a valuable scaffold for drug discovery, particularly in neuroscience and oncology. The predictive data and proposed synthetic strategies outlined in this guide provide a solid foundation for researchers to begin the empirical investigation of this promising compound.
References
- Vertex AI Search. (2024). Safety Data Sheet for 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnVzlSNi5jvJHehyUojwi_CngAPsNTIJio2npjAOcEy3bxFy7sQ3qQ3H79IdWfFf6LsY3rsYhKzuIPr-JZzPuUHaDmb3Ju4EDpl9st_tcid79wJvaDQ47CE4Y44JZyOuHGYiTFm9f79Yn4faLHDzNRnYOsDFEk1196zbX7RXqaSMH6g7kYnuZN3vEYqeqOfZe7rMj9_w==]
- Vertex AI Search. (2024). Safety Data Sheet for Methyl-PEG-Amine (10k). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMQB-WI_9BfNDYoAG1udtU4SV-F4JsbHQatqVKttxlSzPAwh6o9c1x4gH0kxqd-jcVAyj6EypWrpR0THjHUzQKlgnWFyTI7TcOH_keTnEdk5P42Nr_f6vTq3vNQAtWZri41JjQq_TPGT0drYCrOYge6Dl8BgE6-bkHVjRPs0FKuPaNYSniDutv]
- Stenutz, R. (n.d.). 2-methoxy-N-methyl-1H-indol-6-amine. Tables for Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuCc3fiwJ6ET0Qagqqoaj5f_esySlHPzktZJKDnEqdFsoMM-wqErVR9rVM-6kFzV9BYmjhGA-J0Zgrc97Kxa7XilYd_B_vHC5s3a0QgXxeretbFBn1QqBfE1k0DZLfGI1-2TpxTIrKKWS4DKPhx4RwqLvs42kvrANV95bgfBMOp3zcNajq]
- García-Rincón, J., et al. (2021). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. The Journal of Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnQtaD04uIbDcEs-LFq2hSSG7nLpeGs6dJQIw-uH9go-hNduaVKA3HH109D7h6Wlf0jfX8XTL2IROhm4uhVQA7QbVtE--iK-OgXsqrsvgq575-nfBkfvXACxpDd2B4SlJ2Ob6MRQ==]
- Spectrum Chemical. (2019). Safety Data Sheet for Methoxyamine Hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ2Dj6VHj_b4mQfAsYaNK9GQWK70P2Gxv3Cdb4TuSg3cFwe-xgIMVkC6t57Nwrdi0h-lqZ0fMo0uaFwqKyeBHvkjsLehd4xNU3uLizVVC3nos8rJSX1q1GfVO2BugqwTlbHsF6T2uMbgmThcOjSHU=]
- Key Organics. (2017). Safety Data Sheet for [2-(5-methoxy-1H-indol-3-yl)ethyl][(4-methoxyphenyl)methyl]amine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4dKA1D3aP-tTyxnR8zRe4ewo-ibH5Wlrsxor-I1lLjfIM06tihUGIYk6ZRHyX5NuhM8pJ2iUsaNITUSX4zU3qHJLXxE6OSEA4AvQZJIov_qT4KMdRaBeuYD2yufrAV26xLeavPlDn50-8wQoxQ9AxsEeHrHYXXQ==]
- Fisher Scientific. (2011). Safety Data Sheet for 4-Methoxyphenethylamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkKog1G28FTzcyJzmN4tLanxzKK6zkGZsaYVKDzDgdijhl40Keu8D_qwQqQ9TB_ibrsp2nEMJCmo5O_WaHIUGlwvPipajbbrRY374BcOiAQyv3kaCJNG2aZ4HZVzFCCULw9855lgPBsoZ5y-VYVFfty8XUduDTAAhPrDlH71aCmWMZCESZMNYJGXvb5P3rCPFP]
- Bansal, R., & Kumar, A. (2018). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. In Indoles: Synthesis, Reactivity and Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBwLQF9JE2Ia7bYXbx19-oSGujpVoe_S2SJPeXbUoLmlkybAsiLGeiWjLywUB1R24dgEN70H7_DojxomfNDVbTpVuTR35UG2Z5oOznKfR2GfQtbm-g-47img6XIzY7-6A0pvyVCB87]
- Harikrishna, N., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, Section B. [URL: https://vertexaisearch.cloud.google.
- Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa6zYM-q0JE5mKwNRpzW4xExTdD-hu3XPzmPYzpGIR8k2PptRmWzqxni1iw6Ye9i8wPsGlkU_FZCEVs4vK7S_i_Lj-GbzDFqHKs7Cnx_z-5WkoLAYPDZFgcbwtmPisQnoa1BEo]
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGHAfzvGndxOKUPlwcI-WBywW_zXxS2vtaMJ0-y3wlhO6dCKkTQp2Zp5YsVl7iJiZ9oqa9ntniVI5uFamIz_RaOLdXQ1_ksQ_HYj0ysBerT_BXmT1gkFYGA-n7uyTL_rBNhYSrGYpLzVo41wJn-jrr49R6Ds99JiXIHscfIA==]
- SpectraBase. (2024). (2-Methoxyphenyl)(2-methyl-1H-indol-3-yl)methanone - Optional[13C NMR]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5uS01yKCzOuhO9sLamcI6VC0imAcZgzNpgTGsP3YcY7KomhoSXNKbX0vsJdRCzezxDpIED2o5_qUHsJay2b2ucs4hlyEN1aa27Xsasfux9AGVHX7BWmn1tDUvt19xsgpIuW0zdWSH]
- BenchChem. (2025). A Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-2-amine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6FDHWwMpK9fUQ6q2Xngu822m6x-DkbJqYVzMLYvci0EVoNsEBgeqbBV9lgTIQjitdl5F5XSxErK44ioOaTByWgH1GxBJ2kUECMgZRgGvD64vduY7JWGma6R0P8xlfeuPmaCaSvdMrGqkYOSSDlgg3ch9AwJNtY8_cu9s5obrtsEC-0Q-gpKKUW1sjZD8hDK1c7LAdtFp0SmuTHl00r0WnBuaJqPWAVw==]
- Shaaban, M., et al. (2015). 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide. Acta Crystallographica Section E. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESJcggtJqycjhBxja2bMHGhE1ed1U0x7zwSykBK-dHSR2snZ1upkUK56nePoJZwGR-4LoL-mKuPPGnL0GIuTmY76m6mNx8w37AxyaFDNuqMy0-903LFK116kiK9vfydVKGuiYZ9lTJZ-y9WJzvdBBc-JyOefZO8MJiD7VDgoFttrJXR9naDqweZXWGaSZVacXdTWifXfsUaE226yHxR_0H0p36353ebUAWui8unuob-gR2W5DC0TSchTmOT2ImY9IneDK1JCI=]
- ChemSynthesis. (2025). 6-methoxy-2-phenyl-1H-indole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTy7PBaj0bzIcX8Ep_iJDo4VmBWW6fNCOmpueaNKKCR3TRjf0JM2NMYOfwv_8_daOTfhctbUXSbdSW5inpUKZYpdN_Mz8X88LNpBloZz3nc0fCRu8H2aB_eSf1pr36U3xXjQxX8mtob4jttvdJz2_nVKb8kF2L3fqFXQ==]
- Arjunan, V., et al. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. Journal of Chemical and Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEept91rJOmhSHTqBjzzmCtsAx_E00usXkXR7twsQeOx4ZO9pVoSD_H9AWZEeEztGOlg4wQOTSN3IX8LycZi8hsO-DM_51ULdETva4jkHPsV3yhUsNPu5wquw-kQJkCpTouD5t8w-x-FO14X3S0HUl-8IDTmgijY1BlOyPbCO9gAKbyu7ZuTnwLSDN_qEsc1RfpILscJ7aoXPUetmsb7Jft8oT9pUWrQBcRKepcYq1-K96svwY=]
- Glavaš, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMxrtzG3sSe-Gae6g9qGnYsZDDBWE32Aa_yLkDqvru_3DSTvODrkacaGr5IN7zBHIEpogmtlTeHmGKPOJ7MU_l0O7KLDOrLsdutNUQHjRoQMBmp8bc2GBcwU2IkhY-UELE5d4=]
- MilliporeSigma. (n.d.). 4-Methoxy-2-methyl-1H-indole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2oYUixOUtcZJ1nKes8ckZEukcBFTuVSkZ9bGD0vH8yVarM078GGmoOd9zWyQA0rq0jI5RstATMbngilgv4N-RDiAjSMqftpoewpvF1xJIv2iJViJh2vgTdBA_-guHU4TVGxARmbE_ATgenGEdHB7ZGdGqpPpI2rQjWFvCFF9FknF-CJnc5Q14gSQCkN0=]
- Wang, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Pharmaceuticals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElNpaT2-4B5g4OKEazQIYESpoeswV94ih8-QSoERWwx5CNBGM0A6Y1R1nJtfJk7_LKva2TY_QKRUc11RgfU2Jdnnqlu3EtOCSSnZAIsZLwGGjKsZobBJWSwDw_nw9GnLVJE0D9xdVow9z2CEJk]
- LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5Oe7yPwzh6HE0SAWQoI7ukbwerBq_eLNq99zJy4Zf8qyO9MrZSky1wpLRmINxwi4sXtRlcSXMncZS-KaYYxO6lg53snGk7rh7NVQYFWtiIDaW2rTx8J_3lnPnXbeRNijQ_CoFqjB01g6YBZFCcfNdVGFGJrAVNu7iAwZU6ygLvU-DmYcHtQhiM_HfI_UDxcFsvIrruNhh6HNZ-XG43t6GD3PIkQwdsRCMLUipJw3cMbDbsWA9dlglIdWHcVVMx6FUygCpQQvzJik_niGXBDQs]
Sources
- 1. societachimica.it [societachimica.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.leyan.com [file.leyan.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]

